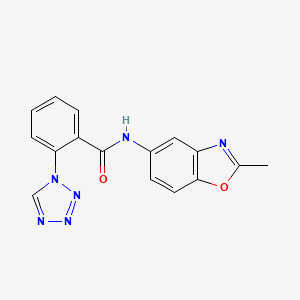
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, also known as FTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide is not yet fully understood. However, it has been suggested that 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to inhibit viral replication in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. One area of interest is the development of more efficient synthesis methods for 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-furancarboxylic acid with 4-fluoroaniline to produce 5-(4-fluorophenyl)-2-furancarboxylic acid. The resulting compound is then reacted with thionyl chloride and 3-methyl-1,1-dioxothiolane to produce 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-16(8-9-23(20,21)10-16)18-15(19)14-7-6-13(22-14)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBINPVYSQTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)

![3-methyl-6-phenyl-N-[4-(2H-tetrazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7545461.png)

![4-[3-(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-2-hydroxypropoxy]benzonitrile](/img/structure/B7545480.png)


![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)
![5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7545525.png)
![N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B7545530.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)